molecular formula C19H17BrN2O3S B2997072 (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-75-9

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2997072
CAS RN: 865246-75-9
M. Wt: 433.32
InChI Key: JZPKDROWCSGZJB-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . It also contains a bromobenzoyl group and an ethyl acetate group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzo[d]thiazole core, with additional groups attached at specific positions. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates from substituted 2-aminothiazoles and 2-aminobenzothiazoles. These compounds were synthesized to study their anti-inflammatory activities, highlighting the potential medicinal chemistry applications of such heterocyclic compounds (Abignente et al., 1976).
  • A novel method for synthesizing a series of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds has been developed. These compounds were synthesized through reactions involving benzothiazole derivatives, indicating their utility in creating novel chemical entities for further research applications (Nassiri & Milani, 2020).

Biological Activities

  • Some thiosemicarbazides, triazoles, and Schiff bases derived from thiazole compounds have been studied for their antihypertensive α-blocking activities. These compounds were synthesized starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, demonstrating the potential of thiazole derivatives in the development of new pharmaceutical agents (Abdel-Wahab et al., 2008).

Catalysis and Chemical Reactions

  • N-heterocyclic carbenes, derived from imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification reactions involving esters and alcohols. This research points to the utility of thiazole and benzothiazole derivatives in facilitating complex chemical transformations, which can be crucial in synthetic chemistry and industrial applications (Grasa et al., 2003).

Antimicrobial Activities

  • Benzothiazole-imino-benzoic acid derivatives and their metal complexes have been synthesized and characterized for their antimicrobial activities. These compounds show potential as novel agents against human epidemic-causing bacterial strains, indicating the significance of thiazole derivatives in the development of new antimicrobial agents (Mishra et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzo[d]thiazole derivatives have been studied for their antidepressant and anticonvulsant effects .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some related compounds, like isothiazolinones, are known to be allergenic .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of some benzo[d]thiazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-8-12(2)10-16(15)26-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPKDROWCSGZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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